molecular formula C9H6ClNOS2 B092860 Rhodanine, 3-(m-chlorophenyl)- CAS No. 17062-65-6

Rhodanine, 3-(m-chlorophenyl)-

Cat. No. B092860
CAS RN: 17062-65-6
M. Wt: 243.7 g/mol
InChI Key: YQPPXOAIYFGXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodanine, 3-(m-chlorophenyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of rhodanine, which is a heterocyclic organic compound that contains both sulfur and oxygen atoms in its ring structure. Rhodanine, 3-(m-chlorophenyl)- has been shown to have a variety of biochemical and physiological effects, and it has been used in numerous lab experiments to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of rhodanine, 3-(m-chlorophenyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and regulation. By inhibiting HDACs, rhodanine, 3-(m-chlorophenyl)- may be able to alter the expression of genes that are involved in disease processes, leading to therapeutic effects.
Biochemical and Physiological Effects:
Rhodanine, 3-(m-chlorophenyl)- has been shown to have a variety of biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, and it has been shown to induce apoptosis (cell death) in these cells. Additionally, rhodanine, 3-(m-chlorophenyl)- has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the risk of chronic diseases such as cancer and heart disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using rhodanine, 3-(m-chlorophenyl)- in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, this compound has been shown to have a variety of potential therapeutic applications, which makes it a promising candidate for drug development. However, one limitation of using rhodanine, 3-(m-chlorophenyl)- in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are a number of future directions for research on rhodanine, 3-(m-chlorophenyl)-. One area of interest is in the development of new drugs and therapies for cancer and other diseases. Rhodanine, 3-(m-chlorophenyl)- has been shown to have anti-cancer properties, and it may be possible to develop new drugs based on this compound that are more effective and less toxic than current chemotherapeutic agents. Additionally, further research is needed to better understand the mechanism of action of rhodanine, 3-(m-chlorophenyl)-, which may lead to the development of new therapeutic targets and drugs. Finally, research is needed to explore the potential applications of rhodanine, 3-(m-chlorophenyl)- in other areas of medicine, such as diabetes and Alzheimer's disease.

Synthesis Methods

Rhodanine, 3-(m-chlorophenyl)- can be synthesized through a variety of methods, including condensation reactions between chloroacetic acid and thiourea, or between chloroacetyl chloride and thiourea. Other methods involve the use of substituted benzaldehydes and thiourea, or the use of substituted acetophenones and thiosemicarbazide. These synthesis methods have been well-established in the literature and have been used to produce high yields of pure rhodanine, 3-(m-chlorophenyl)- for use in scientific research.

Scientific Research Applications

Rhodanine, 3-(m-chlorophenyl)- has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs and therapies for a variety of diseases, including cancer, diabetes, and Alzheimer's disease. Rhodanine, 3-(m-chlorophenyl)- has been shown to have anti-cancer properties, and it has been used in numerous studies to investigate its potential as a chemotherapeutic agent. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of a variety of diseases.

properties

IUPAC Name

3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS2/c10-6-2-1-3-7(4-6)11-8(12)5-14-9(11)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPPXOAIYFGXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168914
Record name Rhodanine, 3-(m-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Rhodanine, 3-(m-chlorophenyl)-

CAS RN

17062-65-6
Record name 3-(m-Chlorophenyl)rhodanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017062656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC246967
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rhodanine, 3-(m-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(m-Chlorophenyl)rhodanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS26ZJL6RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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